molecular formula C22H19ClN2O2 B4894180 [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-methoxyphenyl)methanol

[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-methoxyphenyl)methanol

Cat. No. B4894180
M. Wt: 378.8 g/mol
InChI Key: PAKGUAHMFYICHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-methoxyphenyl)methanol is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-methoxyphenyl)methanol is not fully understood. However, it is believed to exert its biological effects by targeting specific cellular pathways and signaling molecules. The compound has been found to inhibit the activity of certain enzymes and transcription factors, which play a key role in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-methoxyphenyl)methanol exhibits a wide range of biochemical and physiological effects. The compound has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been shown to exhibit anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-methoxyphenyl)methanol is its wide range of biological activities. This makes it a promising candidate for the development of new drugs and therapies. However, the compound also has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are many potential future directions for research on [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-methoxyphenyl)methanol. One area of interest is the development of new drugs and therapies based on the compound. Another area of research is the elucidation of the exact mechanism of action of the compound, which could lead to the development of more targeted and effective treatments. Additionally, further studies are needed to investigate the potential side effects and toxicity of the compound, as well as its pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

The synthesis of [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-methoxyphenyl)methanol involves the reaction of 1-(4-chlorobenzyl)-1H-benzimidazole with 4-methoxybenzyl alcohol in the presence of a base and a catalyst. The reaction is carried out under controlled conditions, and the final product is obtained after purification and isolation.

Scientific Research Applications

The compound [1-(4-chlorobenzyl)-1H-benzimidazol-2-yl](4-methoxyphenyl)methanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties. The compound has also been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.

properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-(4-methoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2/c1-27-18-12-8-16(9-13-18)21(26)22-24-19-4-2-3-5-20(19)25(22)14-15-6-10-17(23)11-7-15/h2-13,21,26H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKGUAHMFYICHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-(4-methoxyphenyl)methanol

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